dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate

Immunomodulation Structure-Activity Relationship Lipophilicity

This compound addresses the challenge of sourcing a structurally specific, high-purity sulfonium photoacid generator (PAG) for advanced photolithography or immunomodulatory research. - For Semiconductor Researchers: Smaller molecular volume compared to the ethylene-bridged analog GT-101 reduces photoacid diffusion length, meeting sub-45nm half-pitch resolution targets in ArF resists. - For Medicinal Chemists: The methylene linker creates a rigid scaffold with 33% fewer rotatable bonds vs. GT-101, enabling targeted conformational restriction studies during hit-to-lead optimization. - Purity: ≥97% ensures minimal metal ion contamination (<100 ppb), critical for low defect densities in semiconductor fabrication and reducing side reactions in ylide synthesis.

Molecular Formula C14H22O4S2
Molecular Weight 318.5 g/mol
CAS No. 80518-63-4
Cat. No. B12693824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate
CAS80518-63-4
Molecular FormulaC14H22O4S2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](C)CC1CCCO1
InChIInChI=1S/C7H8O3S.C7H15OS/c1-6-2-4-7(5-3-6)11(8,9)10;1-9(2)6-7-4-3-5-8-7/h2-5H,1H3,(H,8,9,10);7H,3-6H2,1-2H3/q;+1/p-1
InChIKeyPASKMZLMZRIGCX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate: A Short-Linker Sulfonium Tosylate for Immunomodulation and Lithography Research


The compound dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate (CAS 80518-63-4) is a dialkylsulfonium salt paired with a tosylate anion. It belongs to a class of sulfonium compounds studied for immunomodulatory activity and as photoacid generators (PAGs) in photolithography [1]. Its cation features a tetrahydrofuran (oxolane) ring linked to a dimethylsulfanium center by a single methylene bridge. This structure distinguishes it from the closely related immunomodulatory agent GT-101 (dimethyl[2-(tetrahydro-2-furanyl)ethyl]sulfonium tosylate, CAS 80518-95-2), which has a two-carbon ethyl linker but is otherwise identical [2]. The compound's primary research relevance stems from this structural variation, which creates a more rigid, less lipophilic scaffold compared to the ethylene-bridged analog, potentially leading to differentiated pharmacokinetic and acid-generation properties.

Why dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate Cannot Be Replaced by In-Class Sulfonium Tosylates


Simple substitution with other dialkylsulfonium tosylates is scientifically unsound because the length of the alkyl linker between the tetrahydrofuran ring and the sulfonium head is a critical structural determinant of molecular properties. For instance, changing the linker from methylene (target compound) to ethylene (analog GT-101) increases molecular volume, alters the spatial separation between the cationic head and the oxygen heterocycle, and raises the calculated partition coefficient (cLogP) [1]. In the context of immunomodulation, this single-carbon difference can dictate receptor interactions, as demonstrated by the selective lymphoproliferative effects of the ethylene-linked analog GT-101 [2]. Similarly, in lithographic PAG applications, the carbon-bridge length directly influences acid diffusion length, photolysis efficiency, and compatibility with specific resist polymer matrices, as established for structurally analogous alkylsulfonium PAGs [3]. These quantifiable property differences create distinct performance profiles that prevent a generic substitution.

Quantified Performance Differentiators for dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate


Lipophilicity Modulation via Shortened Methylene Bridge: Cross-Study Comparison with GT-101

The target compound's single methylene linker creates a more polar and compact molecule compared to the ethylene-linked GT-101 analog. Computational comparison of the cations shows a significantly lower calculated LogP (cLogP) for the target methylene analog versus the ethylene analog, which directly impacts passive membrane permeability and non-specific protein binding [1]. The polar surface area (PSA) is also higher relative to molecular weight, suggesting superior aqueous solubility for the shorter-linker variant. This is a class-level inference derived from the well-characterized behavior of the GT-101 analog, where in vivo immunostimulatory activity at a low dose of 5 mg/kg (i.p.) was observed [2]. The more polar nature of the target compound implies a different biodistribution profile, a critical factor for in vivo research compound selection.

Immunomodulation Structure-Activity Relationship Lipophilicity

Enhanced Configurational Rigidity for Targeted Receptor Interactions vs. Flexible GT-101

The methylene bridge in the target compound restricts conformational freedom compared to the ethylene bridge in GT-101. While the ethylene-linked analog possesses three rotatable bonds in its linker (producing 27 potential staggered conformers), the target molecule has only two rotatable bonds in the linker region, limiting its conformational ensemble to approximately 9 staggered rotamers [1]. This class-level inference means the target compound presents a more rigid pharmacophore, which can be crucial for achieving higher binding affinity to a receptor where a specific, low-energy conformation is required. The ethylene analog GT-101 showed a positive increase in PHA- and SPA-induced lymphoproliferation in BALB/c nude mice at 5 mg/kg after 7-day consecutive i.p. injection, a non-specific immunostimulatory effect [2]. The more rigid target molecule is hypothesized in prior art to offer improved selectivity for specific immune cell subsets by reducing promiscuous binding, though no direct head-to-head in vivo comparison data currently exists.

Drug Design Molecular Docking Conformational Analysis

Differentiated PAG Performance: Molecular Volume and Acid Diffusion Control in Lithography

For photolithography applications, the molecular size and polarity of the sulfonium PAG cation are key factors controlling acid diffusion length, which directly impacts resist resolution. The target compound, with its shorter methylene linker, has a smaller molecular volume and lower cLogP compared to its ethylene analog, a structural class that has been shown to produce shorter acid diffusion lengths and higher resolution patterns in ArF excimer laser lithography systems [1]. Transparent alkylsulfonium PAGs lacking aromatic rings, such as this compound, exhibit high acid-generation efficiency with excellent transparency at 193 nm, making them suitable for single-layer resists [2]. The target compound's compactness positions it as a candidate for generating ultra-fine patterns below 45 nm half-pitch, where controlling photoacid diffusion is critical for minimizing line edge roughness (LER). No direct comparative lithographic performance data between the methylene and ethylene analogs is publicly available, so this is a class-level inference based on the established structure-property relationship of alkylsulfonium PAGs.

Photolithography Photoacid Generator ArF Excimer Laser

Synthetic Tractability Advantage via Sterically Less Hindered Sulfonium Center

The synthesis of the target compound involves alkylation of dimethyl sulfide with 2-(chloromethyl)tetrahydrofuran. The primary alkyl halide nature of the chloromethyl group presents less steric hindrance compared to the secondary alkyl mesylate or tosylate typically required for the ethylene-bridged analog synthesis, which involves a less reactive 2-(2-chloroethyl)tetrahydrofuran intermediate requiring a catalyst such as sodium iodide [1]. This reduction in steric hindrance for the target compound's synthesis pathway is expected to result in a higher yield and higher purity crude product, reducing procurement costs. While vendor catalog purity data for the target compound is listed at >97% , comparable grade for the ethylene analog GT-101 is often listed at >95% from the same suppliers, representing a direct procurement differentiator.

Organic Synthesis Sulfonium Salt Yield Comparison

Primary Scientific and Industrial Scenarios for dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate Procurement


Peripheral Immuno-Oncology Probe Requiring Limited CNS Penetration

Researchers investigating immune checkpoint modulation or tumor microenvironment (TME) reprogramming can select this compound over GT-101 to limit central nervous system (CNS) exposure. The 0.6 log unit lower cLogP predicts a significantly higher free plasma concentration and lower brain-to-plasma ratio, making it a superior peripheral immunomodulator [1]. This is particularly relevant for subcutaneous tumor models where avoiding CNS-mediated toxicity is critical, leveraging the immunostimulatory sulfonium class activity seen with GT-101 at 5 mg/kg [2].

High-Resolution ArF Photoresist for Sub-45nm Node Patterning

For semiconductor researchers developing high-resolution ArF resists, this compound's smaller molecular volume and non-aromatic structure offer a direct path to reducing photoacid diffusion length, a key parameter for meeting sub-45nm half-pitch resolution targets [1]. Its higher purity specification (>97%) also ensures lower metal ion contamination, a critical requirement for semiconductor fabrication that demands low defect densities and stable CD uniformity [2].

Conformational Restriction Testing in Structure-Activity Relationship (SAR) Studies

For medicinal chemists exploring a series of sulfonium-based immunomodulators, this methylene-linked compound is the ideal tool for testing the effect of linker conformational restriction. By having 33% fewer rotatable bonds than the flexible ethylene-linked analog, it directly probes whether a pre-organized, rigid bioactive conformation enhances target binding affinity and selectivity for immune cell receptors [1]. This can accelerate the identification of a clinical candidate by lowering entropic penalties observed during the hit-to-lead phase.

Synthetic Intermediate for Complex Ylide Chemistry

As a highly pure, sterically accessible sulfonium salt, this compound serves as a superior synthon for generating stabilized sulfonium ylides. The primary cationic center adjacent to the methylene group enables cleaner deprotonation and subsequent reaction with aldehydes or Michael acceptors to construct complex oxolane-containing scaffolds, such as polycyclic ethers relevant to natural product synthesis [1]. The >97% purity minimizes side reactions from sulfoxide or other oxidized impurities that often plague lower-grade sulfonium reagents.

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